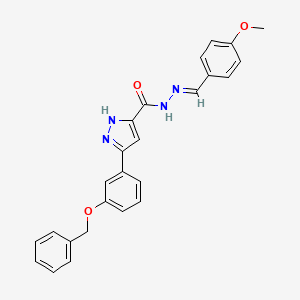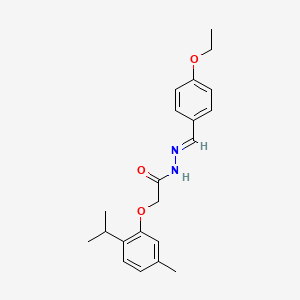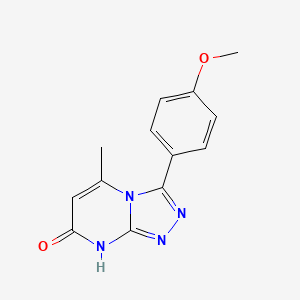
3-(3-(Benzyloxy)phenyl)-N'-(4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-(Benzyloxy)phenyl)-N’-(4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a benzyloxy group, a methoxybenzylidene group, and a pyrazole ring. Its unique chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Métodos De Preparación
The synthesis of 3-(3-(Benzyloxy)phenyl)-N’-(4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 3-(Benzyloxy)benzaldehyde: This can be achieved by the reaction of benzyl alcohol with benzaldehyde in the presence of a catalyst.
Formation of 3-(3-(Benzyloxy)phenyl)hydrazine: This intermediate is synthesized by reacting 3-(Benzyloxy)benzaldehyde with hydrazine hydrate.
Cyclization to form the pyrazole ring: The hydrazine intermediate undergoes cyclization with an appropriate diketone to form the pyrazole ring.
Condensation with 4-methoxybenzaldehyde: The final step involves the condensation of the pyrazole intermediate with 4-methoxybenzaldehyde to form the target compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to enhance yield and purity.
Análisis De Reacciones Químicas
3-(3-(Benzyloxy)phenyl)-N’-(4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or methanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3-(3-(Benzyloxy)phenyl)-N’-(4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-(3-(Benzyloxy)phenyl)-N’-(4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to its observed effects.
Comparación Con Compuestos Similares
3-(3-(Benzyloxy)phenyl)-N’-(4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide can be compared with similar compounds such as:
(Z)-5-(3-hydroxy-4-methoxybenzylidene)-2-iminothiazolidin-4-one: This compound also exhibits biological activities and is studied for its enzyme inhibitory properties.
4-(3-Methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one: Another compound with a similar structure that is used in various chemical and biological studies.
Propiedades
Número CAS |
303107-90-6 |
|---|---|
Fórmula molecular |
C25H22N4O3 |
Peso molecular |
426.5 g/mol |
Nombre IUPAC |
N-[(E)-(4-methoxyphenyl)methylideneamino]-3-(3-phenylmethoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C25H22N4O3/c1-31-21-12-10-18(11-13-21)16-26-29-25(30)24-15-23(27-28-24)20-8-5-9-22(14-20)32-17-19-6-3-2-4-7-19/h2-16H,17H2,1H3,(H,27,28)(H,29,30)/b26-16+ |
Clave InChI |
UZRVOLMNNKLJMD-WGOQTCKBSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC(=CC=C3)OCC4=CC=CC=C4 |
SMILES canónico |
COC1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC(=CC=C3)OCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(1H-benzimidazol-1-yl)-N'-[(E)-(2,4-dichlorophenyl)methylidene]propanehydrazide](/img/structure/B11991190.png)
![2-((2-(4,5-Dihydro-1H-benzo[g]indazole-3-carbonyl)hydrazono)methyl)benzoic acid](/img/structure/B11991193.png)
![4-[9-Bromo-2-(2-thienyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]phenyl methyl ether](/img/structure/B11991201.png)

![(2E)-2-[(2E)-benzylidenehydrazinylidene]-5-(2,5-dichlorobenzyl)-1,3-thiazolidin-4-one](/img/structure/B11991217.png)

![N'-[(E)-(4-bromophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11991231.png)

![5-(4-Bromophenyl)-7-(4-fluorophenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11991250.png)
![N-{4-[2-(4-Methoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]phenyl}-N,N-dimethylamine](/img/structure/B11991260.png)


![N-{2,2,2-trichloro-1-[2-chloro-5-(trifluoromethyl)anilino]ethyl}octanamide](/img/structure/B11991271.png)
![4-(Benzyloxy)phenyl {[4-(1,3-benzodioxol-5-yl)-3-cyano-6-phenyl-2-pyridinyl]thio}acetate](/img/structure/B11991280.png)
